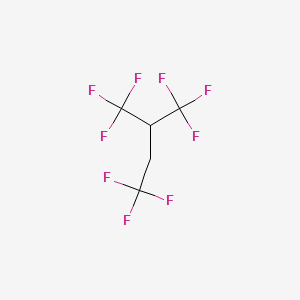

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane

Description

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane (CAS: 428-68-2) is a fluorinated hydrocarbon with the molecular formula C₅H₂F₉I and a molecular weight of 359.96 g/mol . Its structure features a central butane backbone substituted with six fluorine atoms at positions 1,1,1,4,4,4, a trifluoromethyl group (-CF₃) at position 2, and an iodine atom also at position 2.

Properties

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLFAXODNBYNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237152 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-53-3 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation-Fluorination Sequences

A two-step process involving chlorination followed by fluorination was historically employed:

- Chlorination : Butane derivatives were fully chlorinated to form perchlorinated intermediates.

- Fluorination : Chlorine atoms were replaced using HF or metal fluorides under controlled conditions.

This approach often produced mixtures of isomers and byproducts, necessitating costly separation techniques.

Modern Fluorination Techniques

Advancements in fluorination chemistry have enabled more efficient pathways to 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butane. Key methods include:

Radical Trifluoromethylation

Radical-mediated reactions using trifluoromethyl iodide (CF₃I) and initiators like azobisisobutyronitrile (AIBN) allow direct introduction of CF₃ groups. For instance, irradiating a mixture of 1,1,1,4,4,4-hexafluoro-2-iodobutane and CF₃I generates the target compound via radical coupling. This method offers moderate yields (45–60%) but requires stringent control over reaction kinetics to minimize side reactions.

Catalytic Hydrogenation of Fluoroolefins

Hydrogenation of fluorinated alkenes, such as 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-2-butene, over palladium catalysts (e.g., Pd/C) under high-pressure H₂ (5–10 atm) provides a high-yield route (75–85%). The reaction proceeds via syn-addition, ensuring retention of stereochemistry where applicable:

$$

\text{CF}3\text{C(CF}3\text{)=CHCF}3 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{CF}3\text{CH(CF}3\text{)CH}2\text{CF}3

$$

This method is favored industrially due to its scalability and minimal byproduct formation.

Industrial-Scale Production Processes

Large-scale synthesis prioritizes cost-effectiveness and safety. A patented method involves:

Chlorofluorination of Butane Derivatives

- Chlorination : E-1,1,1,4,4,4-hexafluoro-2-butene is treated with Cl₂ to form 1,2-dichloro-1,1,4,4,4-hexafluorobutane.

- Dehydrohalogenation : Reaction with KOH yields 1,1,1,4,4,4-hexafluoro-2-butyne.

- Hydrogenation : The alkyne intermediate is hydrogenated to produce the saturated alkane.

Table 1: Industrial Process Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | Cl₂, 40–60°C | 92 | 98 |

| Dehydrohalogenation | KOH, ethanol, 70°C | 85 | 95 |

| Hydrogenation | H₂ (5 atm), Pd/C, 100°C | 88 | 99 |

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Radical Trifluoromethylation | 55 | High | Low |

| Catalytic Hydrogenation | 80 | Moderate | High |

| Chlorofluorination | 88 | Low | High |

Catalytic hydrogenation outperforms other methods in balance of yield and scalability, making it the preferred industrial approach. Radical methods, while innovative, remain limited by reagent costs and safety concerns.

Chemical Reactions Analysis

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Scientific Research Applications

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.

Medicine: It is investigated for potential use in drug delivery systems due to its stability and low toxicity.

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability. The pathways involved often include the formation of stable complexes with metal ions and other reactive species .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Key Comparative Analysis

(i) Reactivity and Stability

- This contrasts with the HFO-1336mzz isomers, which are olefins with reactivity dominated by addition reactions .

- HFO-1336mzz-E/Z : Their double bonds enable participation in polymerization or hydrofluorination. The trans-isomer (HFO-1336mzz-E) exhibits superior thermal stability (decomposition onset >400°C) compared to the cis-isomer .

- Hexafluoro-2-butyne : The triple bond allows cycloaddition reactions, making it valuable in synthesizing fluorinated aromatic compounds .

Biological Activity

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane (CAS No. 22692-37-1) is a fluorinated compound with significant industrial applications. Its unique chemical properties arise from the presence of multiple fluorine atoms, which impart distinct characteristics in biological systems. This article explores the biological activity of this compound, focusing on its potential effects on human health and the environment.

- Molecular Formula : C5HF9

- Molecular Weight : 232.05 g/mol

- Boiling Point : 33 °C

- Melting Point : 32-33 °C

- Density : 1.510 g/cm³ (predicted) .

Biological Activity Overview

The biological activity of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane has been studied primarily in the context of its environmental impact and potential toxicity. As a member of the perfluoroalkyl substances (PFAS), it exhibits persistence in the environment and bioaccumulation potential.

Toxicological Studies

Research indicates that fluorinated compounds can disrupt endocrine functions and exhibit cytotoxicity. Studies focusing on PFAS have shown that they may interfere with hormone signaling pathways and induce oxidative stress in various cell types. Specific studies relevant to hexafluoro compounds suggest:

- Endocrine Disruption : Exposure to PFAS has been associated with altered hormone levels and reproductive health issues.

- Cytotoxic Effects : In vitro studies demonstrate that high concentrations can lead to cell death through mechanisms involving oxidative stress .

Case Studies

Several case studies have highlighted the biological implications of exposure to PFAS compounds similar to 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane:

- Study on Reproductive Health : A study involving occupational exposure to PFAS revealed correlations between elevated levels of these compounds in blood and reduced fertility rates among workers in chemical manufacturing .

- Environmental Impact Assessment : Research conducted near manufacturing sites showed increased levels of PFAS in local water supplies, leading to health advisories regarding consumption and potential long-term health effects .

- Bioaccumulation Research : Investigations into aquatic systems indicated that PFAS can bioaccumulate in fish populations, raising concerns about food chain impacts and human consumption risks .

Table 1: Toxicological Profile of Hexafluoro Compounds

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Endocrine Disruption | Altered hormone levels | |

| Cytotoxicity | Induction of oxidative stress | |

| Bioaccumulation Potential | Accumulation in aquatic organisms |

Table 2: Summary of Case Studies

Q & A

Q. What are the primary synthetic routes for 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane, and how do stereoisomers influence reaction outcomes?

The compound is synthesized via halogenation/dehydrohalogenation cascades starting from hydrofluoroolefins. For example, 2,3-dihalo derivatives (e.g., 2-bromo-3-chloro intermediates) are formed through halogenation, followed by elimination reactions using bases like DBU to yield cis/trans isomers . Stereoisomerism arises from reaction conditions (e.g., solvent polarity, temperature), with Z/E ratios influenced by steric and electronic factors. Nuclear magnetic resonance (¹⁹F NMR) is critical for isomer verification, as chemical shifts differ between cis (δ ≈ -70 ppm) and trans (δ ≈ -65 ppm) configurations .

Q. How can researchers distinguish between cis and trans isomers of this compound using spectroscopic methods?

- ¹⁹F NMR : Cis isomers exhibit distinct coupling patterns due to spatial proximity of fluorine atoms, while trans isomers show simplified splitting.

- IR Spectroscopy : Differences in C-F stretching vibrations (1,150–1,250 cm⁻¹) correlate with isomer geometry.

- Gas Chromatography (GC) : Retention times vary due to polarity differences, with cis isomers typically eluting earlier .

Q. What are the key challenges in scaling laboratory-scale synthesis to pilot production?

Challenges include:

- Isomer Purity : Side reactions during dehydrohalogenation (e.g., over KOH) may generate undesired byproducts, requiring precise temperature control .

- Catalyst Degradation : Fluorided alumina catalysts used in elimination reactions can deactivate due to HF byproduct accumulation .

- Separation Efficiency : Distillation at low temperatures (e.g., 7.5°C for trans-HFO-1336mzz-E) is needed to isolate high-purity isomers (≥99.9%) .

Advanced Research Questions

Q. How do stereoisomers of this compound affect its thermodynamic properties in applications like blowing agents or heat-transfer fluids?

Trans-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-E) has a boiling point of 7.5°C and critical temperature of 137.7°C, making it suitable for low-GWP refrigerants. In contrast, the cis isomer (HFO-1336mzz-Z) exhibits higher viscosity (e.g., 0.23 mPa·s vs. 0.18 mPa·s at 25°C) due to molecular asymmetry, impacting heat-transfer efficiency . Computational models (e.g., residual entropy scaling) correlate these differences with intermolecular forces .

Q. What reaction mechanisms govern the halogenation/dehydrohalogenation cascades in synthesizing fluorinated intermediates?

The process involves:

- Electrophilic Halogenation : Bromine or chlorine addition to the double bond, forming 2,3-dihalo derivatives (e.g., 2,3-dibromo-2-chloro intermediates).

- Base-Mediated Elimination : DBU abstracts β-hydrogen, leading to HX elimination and alkene formation. Steric hindrance in cis isomers favors trans elimination pathways .

- Byproduct Analysis : Trace 1,1,4,4,4-pentafluorobuta-1,2-diene may form via over-elimination, detectable via GC-MS .

Q. How do computational models predict environmental impact parameters like global warming potential (GWP) for this compound?

GWP is calculated using radiative efficiency and atmospheric lifetime (τ ≈ 15 days for HFO-1336mzz-E). Density functional theory (DFT) simulations estimate bond dissociation energies (C-F: ~485 kJ/mol) to predict τ. Experimental validation via gas-phase FTIR quantifies infrared absorption cross-sections (e.g., 1.2×10⁻¹⁷ cm²/molecule for HFO-1336mzz-E at 1,200 cm⁻¹) .

Data Contradictions and Resolution

Q. Why do reported boiling points for cis- and trans-1,1,1,4,4,4-hexafluoro-2-butene vary across studies?

Discrepancies arise from:

Q. How can researchers resolve conflicting viscosity data for cis-HFO-1336mzz-Z in liquid/vapor phases?

Use transient hot-wire methods (accuracy ±2%) under controlled pressure (0.1–3 MPa) and temperature (20–150°C). Discrepancies >5% may indicate impurities; cross-validate with viscometry using Ubbelohde tubes .

Methodological Guidance

Q. What protocols ensure high-yield synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene?

Q. What advanced characterization techniques are recommended for analyzing fluorinated byproducts?

- High-Resolution Mass Spectrometry (HRMS) : Identifies trace intermediates (e.g., m/z 438.06 for C₈F₁₈ derivatives).

- X-ray Crystallography : Resolves crystal structures of halogenated intermediates (e.g., 2-bromo-3-chloro derivatives).

- Computational Chemistry : Gaussian simulations predict reaction pathways and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.